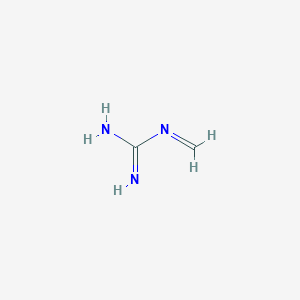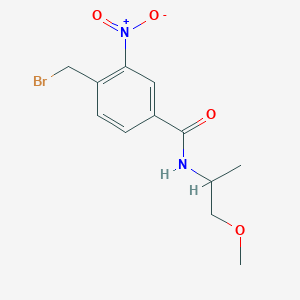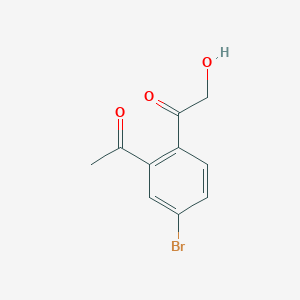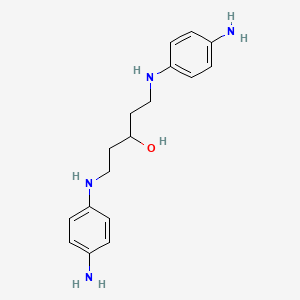![molecular formula C20H15N5O2 B12604329 N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea CAS No. 918509-06-5](/img/structure/B12604329.png)
N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylurea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Coupling with Pyridine: The pyrrolo[2,3-b]pyridine intermediate is then coupled with a pyridine derivative through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Phenylurea Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学的研究の応用
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridines: These compounds are closely related and have similar applications in medicinal chemistry.
Uniqueness
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
特性
CAS番号 |
918509-06-5 |
|---|---|
分子式 |
C20H15N5O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
1-pyridin-3-yl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H15N5O2/c26-18(17-12-23-19-16(17)7-3-9-22-19)13-4-1-5-14(10-13)24-20(27)25-15-6-2-8-21-11-15/h1-12H,(H,22,23)(H2,24,25,27) |
InChIキー |
GMIRZSOBHJVRGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=CC=C2)C(=O)C3=CNC4=C3C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
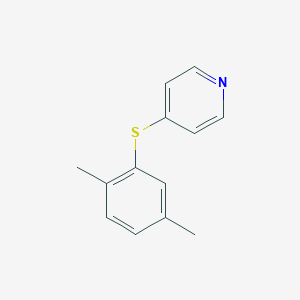
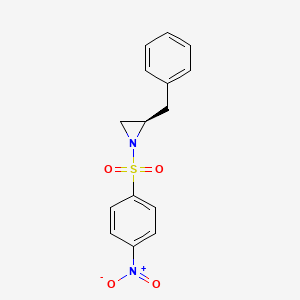
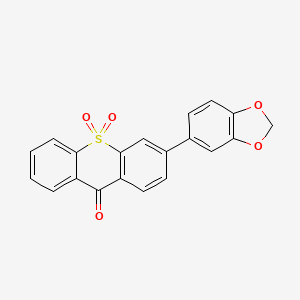
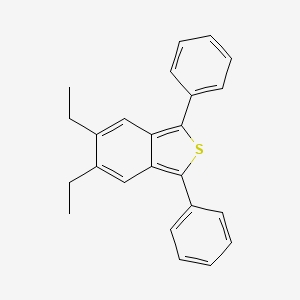
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)

